![molecular formula C17H17N3OS B2637563 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 893967-37-8](/img/structure/B2637563.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
Imidazo[2,1-b]thiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . One of the most extensively studied imidazothiazole derivatives in the medicinal chemistry field is Levamisole .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H NMR and 13C NMR .
Chemical Reactions Analysis
The chemical reactions of imidazo[2,1-b]thiazole derivatives depend on the substituents present on the imidazole and thiazole rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using techniques such as melting point determination and NMR spectroscopy .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic effects against human cancer cell lines. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against the breast cancer cell line MDA-MB-231 (IC50 = 1.4 μM). It also exhibited selectivity against MDA-MB-231 compared to HepG2 cell line .
Anti-Inflammatory Properties
Imidazo[2,1-b]thiazoles have been explored as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .
Antibacterial and Antifungal Activity
Compounds containing imidazo[2,1-b]thiazole scaffolds have shown antibacterial and antifungal properties. Researchers have investigated their efficacy against various pathogens .
Antihypertensive Effects
Some imidazo[2,1-b]thiazole derivatives exhibit antihypertensive properties. These compounds may act through different mechanisms, making them relevant for cardiovascular research .
DNA-Binding Applications
Bis-heterocycles, including imidazo[2,1-b]thiazoles, have been studied for their DNA-binding abilities. Understanding their interactions with DNA can inform drug design and therapeutic strategies .
Tuberculostatic Potential
Although not explicitly mentioned for this specific compound, imidazo[2,1-b]thiazoles have been investigated for their tuberculostatic activity. Their potential in combating tuberculosis warrants further exploration .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound that has been studied for its potential biological activities Similar compounds have been found to have antitumor and antimycobacterial activities .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to their observed biological effects .
Pharmacokinetics
The compound was designed and predicted in silico for its admet properties .
Result of Action
Similar compounds have been found to have antitumor and antimycobacterial activities, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
Similar compounds have been studied under various conditions, suggesting that environmental factors could potentially influence their action .
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(12-4-1-2-5-12)18-14-7-3-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h3,6-12H,1-2,4-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEHZBCRLAADTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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